molecular formula C27H26N2O8S B11085538 1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione

1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione

Cat. No.: B11085538
M. Wt: 538.6 g/mol
InChI Key: PMFZESFCGSFNDS-UHFFFAOYSA-N
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Description

1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a thione group, and a pentofuranosyl moiety with acetyl and bis-(4-methylphenyl)carbonyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione typically involves multiple steps:

    Formation of the Pentofuranosyl Moiety: This step involves the protection of hydroxyl groups and selective acetylation. Common reagents include acetic anhydride and pyridine.

    Introduction of the Pyrimidine Ring: This can be achieved through a condensation reaction between a suitable aldehyde and a thioamide.

    Final Assembly: The protected pentofuranosyl moiety is coupled with the pyrimidine derivative under acidic or basic conditions, followed by deprotection steps to yield the final compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including:

    Batch or Continuous Flow Processes: To ensure high yield and purity.

    Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione can undergo various chemical reactions:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl and carbonyl groups can participate in nucleophilic substitution reactions, often using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for antiviral or anticancer agents due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modifying their activity.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.

Comparison with Similar Compounds

  • 1-{2-O-acetyl-3,5-bis-O-[(4-chlorophenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione
  • 1-{2-O-acetyl-3,5-bis-O-[(4-methoxyphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione

Uniqueness:

  • The presence of the (4-methylphenyl)carbonyl groups imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in certain applications compared to its analogs.

Properties

Molecular Formula

C27H26N2O8S

Molecular Weight

538.6 g/mol

IUPAC Name

[4-acetyloxy-3-(4-methylbenzoyl)oxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C27H26N2O8S/c1-15-4-8-18(9-5-15)25(32)34-14-20-22(37-26(33)19-10-6-16(2)7-11-19)23(35-17(3)30)24(36-20)29-13-12-21(31)28-27(29)38/h4-13,20,22-24H,14H2,1-3H3,(H,28,31,38)

InChI Key

PMFZESFCGSFNDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=S)OC(=O)C)OC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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